molecular formula C15H13NO B13907282 (2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile

(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile

Cat. No.: B13907282
M. Wt: 223.27 g/mol
InChI Key: QQLYBHMDIHVRBY-UHFFFAOYSA-N
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Description

(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and an acetonitrile group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybiphenyl and acetonitrile.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 4 position of the biphenyl ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2’-hydroxybiphenyl-4-yl acetonitrile.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

    Oxidation: 2’-Hydroxybiphenyl-4-yl acetonitrile.

    Reduction: 2’-Methoxy[1,1’-biphenyl]-4-yl amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

    2-Methoxybiphenyl: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.

    4-Cyanobiphenyl: Lacks the methoxy group, affecting its solubility and reactivity.

    2’-Hydroxybiphenyl-4-yl acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both methoxy and acetonitrile groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H13NO/c1-17-15-5-3-2-4-14(15)13-8-6-12(7-9-13)10-11-16/h2-9H,10H2,1H3

InChI Key

QQLYBHMDIHVRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)CC#N

Origin of Product

United States

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